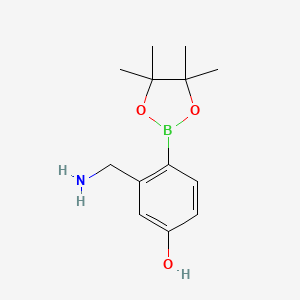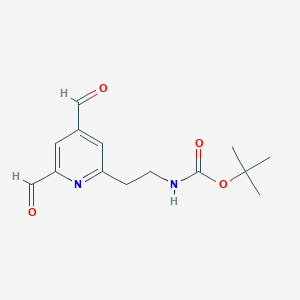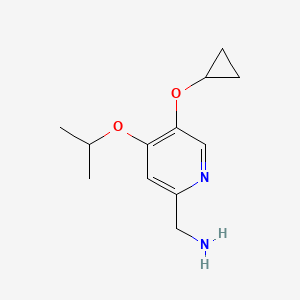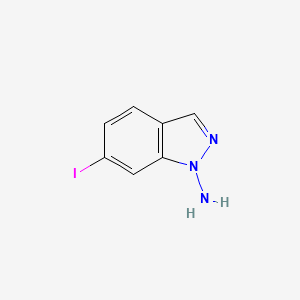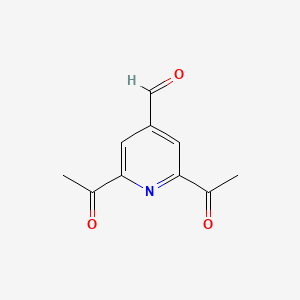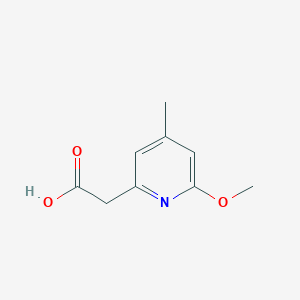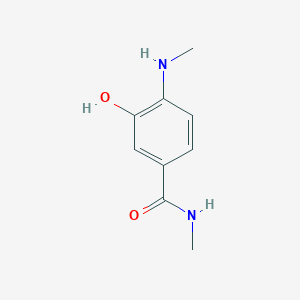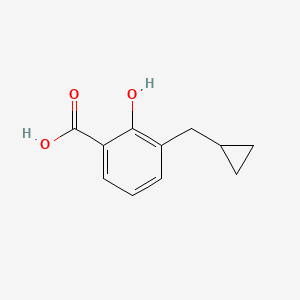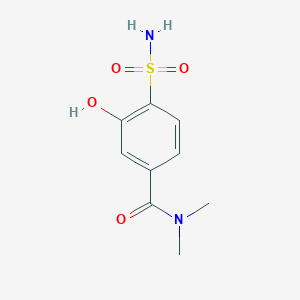
3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is characterized by the presence of a hydroxyl group, a dimethylamino group, and a sulfamoyl group attached to a benzamide core. It is used primarily in research and development settings.
Métodos De Preparación
The synthesis of 3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzoic acid, dimethylamine, and sulfamoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.
Synthetic Route:
Análisis De Reacciones Químicas
3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the amide or sulfamoyl groups, to form corresponding amines or sulfides.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylamino and sulfamoyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide can be compared with similar compounds such as:
N,N-Dimethyl-4-sulfamoylbenzamide: Lacks the hydroxyl group, which may affect its chemical reactivity and biological activity.
4-Hydroxy-N,N-dimethyl-3-sulfamoylbenzamide: The position of the hydroxyl and sulfamoyl groups is reversed, which can influence its chemical properties and applications.
N,N-Dimethyl-3-sulfamoylbenzamide:
These comparisons highlight the unique features of this compound, particularly the presence and position of the hydroxyl group, which can significantly impact its chemical behavior and applications.
Propiedades
Fórmula molecular |
C9H12N2O4S |
|---|---|
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
3-hydroxy-N,N-dimethyl-4-sulfamoylbenzamide |
InChI |
InChI=1S/C9H12N2O4S/c1-11(2)9(13)6-3-4-8(7(12)5-6)16(10,14)15/h3-5,12H,1-2H3,(H2,10,14,15) |
Clave InChI |
IVTRFOSSNFJEPP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC(=C(C=C1)S(=O)(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


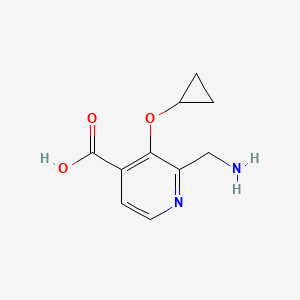
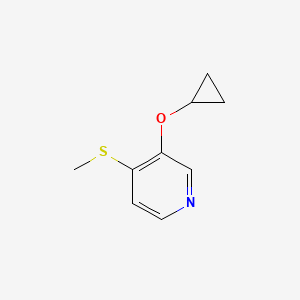

![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841560.png)
